molecular formula C10H10N2O2 B6318150 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] CAS No. 1697091-16-9

7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]

Cat. No.: B6318150
CAS No.: 1697091-16-9
M. Wt: 190.20 g/mol
InChI Key: CUQJRVDRSNMKJZ-UHFFFAOYSA-N
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Description

7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction. This can be achieved using a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent.

    Nitration: The final step involves the nitration of the indole ring at the 7’ position. This can be done using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: 7’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole].

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    7’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]: Similar structure but with an amino group instead of a nitro group.

    7’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]: Contains a methoxy group at the 7’ position.

    7’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]: Contains a chloro group at the 7’ position.

Uniqueness

The presence of the nitro group in 7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-nitrospiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-12(14)8-3-1-2-7-9(8)11-6-10(7)4-5-10/h1-3,11H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQJRVDRSNMKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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